PROTAC BRM degrader-1
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Overview
Description
PROTAC BRM degrader-1 is a proteolysis-targeting chimera (PROTAC) compound designed to selectively degrade BRM (SMARCA2) and BRG1 (SMARCA4) proteins. These proteins are part of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression. This compound has shown potential in targeting and degrading these proteins, making it a valuable tool in scientific research and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC BRM degrader-1 involves the creation of a heterobifunctional molecule that links a ligand for the target protein (BRM) to a ligand for an E3 ubiquitin ligase via a linker. The synthetic route typically includes the following steps:
Synthesis of the Target Protein Ligand: This involves the preparation of a small molecule that can specifically bind to the BRM protein.
Synthesis of the E3 Ligase Ligand: This involves the preparation of a small molecule that can bind to an E3 ubiquitin ligase, such as von Hippel-Lindau (VHL) or Cereblon.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic route described above. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used in the purification and characterization of PROTAC compounds .
Chemical Reactions Analysis
Types of Reactions
PROTAC BRM degrader-1 undergoes several types of chemical reactions, including:
Substitution Reactions: These reactions are involved in the synthesis of the ligands and the attachment of the linker.
Oxidation and Reduction Reactions: These reactions may be involved in the modification of functional groups on the ligands or linker.
Coupling Reactions: These reactions are used to connect the ligands to the linker.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include:
N,N’-Dicyclohexylcarbodiimide (DCC): Used for coupling reactions.
Dimethylformamide (DMF): Used as a solvent.
Triethylamine (TEA): Used as a base.
Palladium catalysts: Used for certain coupling reactions.
Major Products Formed
The major product formed from these reactions is the final this compound molecule, which consists of the target protein ligand, the E3 ligase ligand, and the linker .
Scientific Research Applications
PROTAC BRM degrader-1 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the function of BRM and BRG1 proteins.
Biology: Used to investigate the role of BRM and BRG1 in chromatin remodeling and gene expression.
Medicine: Potential therapeutic applications in cancer treatment, particularly in cancers with mutations in BRG1.
Mechanism of Action
PROTAC BRM degrader-1 exerts its effects by inducing the degradation of BRM and BRG1 proteins through the ubiquitin-proteasome system. The compound forms a ternary complex with the target protein (BRM or BRG1) and an E3 ubiquitin ligase (such as VHL). This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The degradation of BRM and BRG1 disrupts the function of the SWI/SNF chromatin remodeling complex, leading to changes in gene expression .
Comparison with Similar Compounds
Similar Compounds
PROTAC BRD4 degrader-1: Targets and degrades BRD4, a member of the BET family of proteins.
PROTAC B-Raf degrader-1: Targets and degrades B-Raf, a kinase involved in cell signaling.
PROTAC CDK degrader-1: Targets and degrades cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation.
Uniqueness of PROTAC BRM degrader-1
This compound is unique in its ability to selectively degrade BRM and BRG1 proteins, which are critical components of the SWI/SNF chromatin remodeling complex. This selectivity allows for targeted modulation of gene expression and provides a valuable tool for studying the role of these proteins in various biological processes and diseases .
Properties
Molecular Formula |
C57H69N11O8S |
---|---|
Molecular Weight |
1068.3 g/mol |
IUPAC Name |
(2S,4R)-1-[(2R)-2-[3-[2-[4-[3-[4-[3-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]ethoxy]-1,2-oxazol-5-yl]-3-methylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C57H69N11O8S/c1-33(2)53(57(72)67-31-41(69)24-48(67)56(71)61-34(3)36-9-11-37(12-10-36)54-35(4)60-32-77-54)50-28-52(64-76-50)73-22-21-65-19-16-42(17-20-65)74-43-25-44(26-43)75-51-23-38(15-18-59-51)68-39-13-14-40(68)30-66(29-39)47-27-46(62-63-55(47)58)45-7-5-6-8-49(45)70/h5-12,15,18,23,27-28,32-34,39-44,48,53,69-70H,13-14,16-17,19-22,24-26,29-31H2,1-4H3,(H2,58,63)(H,61,71)/t34-,39?,40?,41+,43?,44?,48-,53+/m0/s1 |
InChI Key |
MOMWKZXTQZEWBK-CGYNUHHGSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](C4=CC(=NO4)OCCN5CCC(CC5)OC6CC(C6)OC7=NC=CC(=C7)N8C9CCC8CN(C9)C1=CC(=NN=C1N)C1=CC=CC=C1O)C(C)C)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C4=CC(=NO4)OCCN5CCC(CC5)OC6CC(C6)OC7=NC=CC(=C7)N8C9CCC8CN(C9)C1=CC(=NN=C1N)C1=CC=CC=C1O)C(C)C)O |
Origin of Product |
United States |
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